molecular formula C13H25N3O2 B13483798 tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate

tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate

Cat. No.: B13483798
M. Wt: 255.36 g/mol
InChI Key: SAVVDEWAOXEGPQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclopropyl ring, which is further linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains a piperazine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclohexyl}carbamate
  • tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclopentyl}carbamate
  • tert-Butyl N-{1-[(piperazin-1-yl)methyl]cyclobutyl}carbamate

Comparison: Compared to similar compounds, tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate is unique due to its cyclopropyl ring, which imparts greater rigidity and potentially higher binding affinity to biological targets. The cyclopropyl ring also influences the compound’s chemical reactivity, making it distinct from its cyclohexyl, cyclopentyl, and cyclobutyl analogs.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl N-[1-(piperazin-1-ylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)15-13(4-5-13)10-16-8-6-14-7-9-16/h14H,4-10H2,1-3H3,(H,15,17)

InChI Key

SAVVDEWAOXEGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CN2CCNCC2

Origin of Product

United States

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